Benzophenone-5

Übersicht

Beschreibung

Benzophenone-5, also known as sulisobenzone, is an organic compound widely used in various applications, particularly in the field of sunscreens. It is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays. This compound is a derivative of benzophenone and is characterized by its sulfonic acid group, which enhances its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzophenone-5 can be synthesized through several methods. One common method involves the sulfonation of benzophenone. The reaction typically involves the use of sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction conditions often require controlled temperatures to ensure the proper introduction of the sulfonic acid group onto the benzophenone molecule.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is carried out in reactors where benzophenone is treated with sulfuric acid under controlled conditions. The resulting product is then purified through various techniques such as crystallization or distillation to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Benzophenone-5 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Substitution: The sulfonic acid group in this compound can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

UV Absorption and Photoprotection

Benzophenone-5 is primarily utilized for its UV absorption properties . It absorbs UV radiation in the range of 290-400 nm, which is critical for protecting skin from harmful UV rays. This property makes it a common ingredient in:

- Sunscreens : BP-5 is incorporated into sunscreen formulations to mitigate the effects of UVA and UVB rays on the skin, thereby reducing the risk of sunburn and long-term skin damage .

- Cosmetics : Many cosmetic products, including foundations and moisturizers, include BP-5 to enhance their protective qualities against UV exposure .

Photoinitiator in Polymer Chemistry

In addition to its role as a UV absorber, BP-5 serves as a photoinitiator in polymerization processes. This capability is particularly beneficial in:

- Coatings and Inks : BP-5 facilitates the curing of coatings through light activation, which helps in the rapid setting of inks and paints used in various applications .

- Adhesives : Its use in adhesives allows for quick bonding under UV light, enhancing manufacturing efficiency .

Pharmaceutical Applications

This compound also finds utility as an intermediate in pharmaceutical synthesis . Its derivatives are involved in the production of various pharmaceuticals:

- Synthesis of Antihistamines : BP-5 can be transformed into intermediates required for synthesizing drugs like diphenhydramine, which is used for treating allergies and motion sickness .

- Drug Delivery Systems : Research indicates potential applications of BP-5 in drug delivery systems where its UV protection can enhance the stability of sensitive compounds .

Stabilizer for Polymers

BP-5 acts as a stabilizer for various polymeric materials:

- Polycarbonate and Acrylic Resins : It helps prevent degradation caused by UV exposure, thereby extending the lifespan of products made from these materials .

- Textiles : In textile applications, BP-5 protects dyes from fading due to sunlight exposure, improving color retention over time .

Indicator in Chemical Analysis

In laboratory settings, BP-5 is employed as an indicator for detecting moisture content in organic solvents. When added to solvents like acetonitrile, a color change indicates the presence of water, which is crucial for ensuring reaction conditions are maintained .

Case Study 1: Sunscreen Formulations

A study evaluated the effectiveness of BP-5 in various sunscreen formulations. The results demonstrated that sunscreens containing BP-5 provided superior protection against both UVA and UVB radiation compared to those without it. The formulations were tested under standardized conditions simulating real-life sun exposure.

Case Study 2: Photoinitiation Efficiency

Research conducted on the use of BP-5 as a photoinitiator showed that it significantly improved the curing speed of acrylate-based coatings. The study highlighted that formulations with BP-5 exhibited lower residual monomer levels post-curing, indicating enhanced efficiency and safety for end-users.

Wirkmechanismus

The primary mechanism of action of benzophenone-5 involves its ability to absorb UV radiation. The sulfonic acid group in this compound enhances its solubility in water, allowing it to be easily incorporated into various formulations. Upon exposure to UV light, this compound absorbs the radiation and undergoes a photochemical reaction, converting the harmful UV energy into less harmful forms of energy, thereby protecting the skin or other materials from UV damage.

Vergleich Mit ähnlichen Verbindungen

Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens, known for its UV-absorbing properties.

Benzophenone-4 (Sulisobenzone): Similar to benzophenone-5 but with different solubility and absorption characteristics.

Benzophenone-8 (Dioxybenzone): Used in sunscreens and other UV-protective formulations.

Uniqueness of this compound: this compound is unique due to its enhanced water solubility, which makes it particularly suitable for aqueous formulations. Its ability to absorb both UVA and UVB radiation makes it a versatile and effective UV filter in various applications.

Biologische Aktivität

Benzophenone-5 (BP-5), a member of the benzophenone family, is widely recognized for its applications in cosmetics and pharmaceuticals due to its UV-filtering properties. However, its biological activities extend beyond photoprotection. This article delves into the biological activity of BP-5, highlighting its anti-inflammatory, antioxidant, and potential antitumor effects, supported by various research findings and case studies.

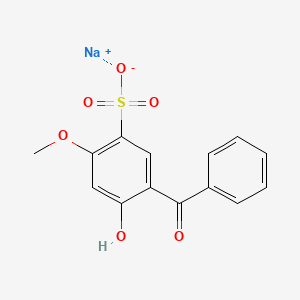

Chemical Structure and Properties

This compound is characterized by its structure, which includes two phenyl rings connected by a carbonyl group. This structure allows it to absorb UV radiation effectively, making it a common ingredient in sunscreens and personal care products.

1. Anti-inflammatory Properties

Research indicates that BP-5 exhibits significant anti-inflammatory activity. A study demonstrated that benzophenone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The most potent analogs showed IC50 values as low as 4 nM for TNF-α inhibition, suggesting strong potential for therapeutic applications in inflammatory diseases .

2. Antioxidant Activity

Benzophenone compounds are known for their antioxidant properties. BP-5 has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant activity of BP-5 was evaluated using DPPH radical scavenging assays, where it displayed significant protective effects against oxidative damage .

3. Antitumor Effects

Several studies have explored the antitumor potential of benzophenones, including BP-5. In vitro assays revealed that certain benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative of BP-5 demonstrated IC50 values of 0.48 μM against HL-60 leukemia cells and 0.82 μM against A-549 lung cancer cells .

Case Study 1: Cytotoxicity Against Cancer Cells

A recent investigation into the antitumor mechanisms of benzophenone derivatives identified multiple pathways influenced by these compounds. Using network pharmacology and molecular docking analyses, researchers pinpointed key genes such as AKT1 and CASP3 involved in apoptosis and cell proliferation pathways affected by BP-5 derivatives .

Case Study 2: Inflammatory Response Modulation

In a controlled laboratory setting, BP-5 was tested on LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The results indicated a marked reduction in TNF-α production at concentrations as low as 10 μM, highlighting its potential as an anti-inflammatory agent .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

CAS-Nummer |

6628-37-1 |

|---|---|

Molekularformel |

C14H12NaO6S |

Molekulargewicht |

331.30 g/mol |

IUPAC-Name |

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid |

InChI |

InChI=1S/C14H12O6S.Na/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19); |

InChI-Schlüssel |

YCSKILQQVIHGJI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.[Na] |

Color/Form |

Light-tan powder |

melting_point |

145 °C |

Key on ui other cas no. |

6628-37-1 |

Physikalische Beschreibung |

Dry Powder Light tan solid; [Merck Index] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

6628-37-1 (mono-hydrochloride salt) |

Löslichkeit |

In water, 2.5X10+5 mg/L at 25 °C 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzophenone-5 exert its anti-hyperuricemic effect?

A1: this compound demonstrates its anti-hyperuricemic effect through a multifaceted mechanism. Research indicates that it inhibits xanthine oxidase (XOD) [], an enzyme involved in uric acid production. Additionally, it upregulates organic anion transporter 1 (OAT1) and downregulates glucose transporter 9 (GLUT9) [], further contributing to the regulation of uric acid levels in the body.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: this compound (2-hydroxy-4-methoxythis compound-sulfonic acid) possesses the molecular formula C14H12O6S and a molecular weight of 308.32 g/mol. Spectroscopic characterization typically involves techniques such as UV-Vis spectroscopy, showing strong absorbance in the UV region, and NMR, providing detailed structural information.

Q3: How does this compound perform as a UV filter in different materials and conditions?

A3: this compound is recognized for its UV-absorbing properties and is frequently incorporated into various materials for UV protection. Studies demonstrate its efficacy in polypropylene, enhancing its anti-photoaging capabilities []. Research also highlights its effectiveness in hair care products, protecting hair from atmospheric agents and light damage [].

Q4: Does this compound exhibit any catalytic properties relevant to chemical synthesis?

A4: While not typically recognized for pronounced catalytic activity, benzophenone-type molecules, in general, can participate in photochemical reactions. Research exploring their photoinduced DNA cleavage potential sheds light on their reactivity and potential applications in photochemistry [].

Q5: Have QSAR models been developed for benzophenone derivatives, and what insights do they provide?

A5: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been employed to assess the percutaneous exposure and potential irritancy of benzophenone derivatives, including this compound, in cosmetic applications []. These models contribute to understanding the relationship between chemical structure and biological activity, facilitating safety assessments.

Q6: How do structural modifications, like quaternization, affect the properties of benzophenone derivatives?

A6: Studies investigating the transdermal permeation of benzophenone derivatives reveal that quaternization significantly impacts their ability to penetrate the skin. Quaternized derivatives exhibit limited skin permeability compared to their non-quaternized counterparts [].

Q7: Are there specific formulation strategies employed to enhance the stability or delivery of this compound?

A7: Research highlights the use of layered double hydroxides (LDHs) as a host material to improve the UV-protective capacity and photostability of this compound in applications like polypropylene [].

Q8: What are the regulatory considerations surrounding the use of this compound in consumer products?

A8: The use of this compound in cosmetics and sunscreens is subject to regulatory oversight by bodies like the United States Food and Drug Administration (FDA) and European regulations []. These regulations aim to ensure the safety and efficacy of products containing this compound.

Q9: Has the absorption, distribution, metabolism, and excretion (ADME) profile of this compound been investigated?

A9: While comprehensive ADME studies specifically focused on this compound might be limited in the provided literature, research on related benzophenone derivatives offers insights into their potential for skin penetration and systemic exposure [, ].

Q10: Are there studies demonstrating the anti-inflammatory effect of this compound?

A10: Research using the phorbol-myristate-acetate test in mice revealed that this compound exhibits a significant anti-inflammatory effect, inhibiting edema formation [].

Q11: Is there evidence of resistance mechanisms developing against this compound's biological activities?

A11: The provided research does not delve into resistance mechanisms specifically related to this compound.

Q12: What are the known toxicological concerns associated with this compound?

A12: While this compound is generally considered safe for its intended uses, studies highlight the potential for allergic contact dermatitis [, ]. Comprehensive toxicological assessments continue to be crucial in understanding potential long-term effects.

Q13: Have specific drug delivery systems been explored to improve the targeted delivery of this compound?

A13: The provided research primarily focuses on this compound in the context of cosmetics and materials science. Targeted drug delivery systems are not extensively discussed.

Q14: Are there known biomarkers associated with this compound exposure or its biological effects?

A14: The provided research does not specifically address biomarkers related to this compound.

Q15: What analytical techniques are employed for the detection and quantification of this compound?

A15: Gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME) is a sensitive method used to determine residual solvents, like 1,2-dichloroethane, in benzophenone-4, which can also be applied to this compound []. Ultra-performance liquid chromatography (UPLC) is another technique for simultaneous determination of this compound and other UV absorbers in cosmetics [].

Q16: What is the environmental fate and potential impact of this compound?

A16: Research indicates that benzophenone-type compounds, including this compound, can persist in treated wastewater and potentially reach groundwater during recharge, raising concerns about their environmental impact [].

Q17: How does the solubility of this compound in different media affect its applications?

A17: The solubility of this compound can influence its incorporation into various formulations and its performance. For example, its solubility in cosmetic formulations will affect its distribution and efficacy as a UV filter.

Q18: Have the analytical methods used for this compound analysis been validated?

A18: The research emphasizes the importance of analytical method validation, as seen in the study employing GC-MS to determine residual solvents in benzophenone-4. The method demonstrated good linearity, recovery, and precision, ensuring reliable and accurate measurements [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.